Narrow-Spectrum Activity: 16- to 32-Fold Reduced Potency Against Enteric Gram-Negative Flora Compared to Doxycycline and Minocycline
Sarecycline demonstrates significantly reduced antibacterial activity against aerobic Gram-negative bacilli that constitute the normal human intestinal microbiome, being 16- to 32-fold less active than broad-spectrum comparators doxycycline and minocycline [1]. Against anaerobic commensal bacteria, sarecycline was 4- to 8-fold less active than doxycycline [1]. In a murine septicemia model with Escherichia coli, the 50% protective dose (PD50) was >40 mg/kg for sarecycline versus 5.72 mg/kg for doxycycline, confirming markedly attenuated in vivo activity against enteric Gram-negative pathogens [1].
| Evidence Dimension | Antibacterial activity against aerobic Gram-negative enteric bacilli (fold difference in activity) |
|---|---|
| Target Compound Data | 16- to 32-fold less active than comparators; PD50 >40 mg/kg against E. coli in murine septicemia model |
| Comparator Or Baseline | Doxycycline and minocycline (broad-spectrum tetracyclines); doxycycline PD50 = 5.72 mg/kg against E. coli |
| Quantified Difference | 16- to 32-fold lower activity against Gram-negative bacilli; 4- to 8-fold lower activity against anaerobic commensals; >7-fold higher PD50 in vivo |
| Conditions | In vitro MIC testing against clinical isolates of aerobic and anaerobic bacteria; in vivo murine septicemia model |
Why This Matters
This quantitative reduction in off-target antibacterial activity translates to reduced gut microbiome disruption and potentially lower rates of gastrointestinal adverse effects and secondary infections.
- [1] Zhanel G, Critchley I, Lin LY, Alvandi N. Microbiological profile of sarecycline, a novel targeted spectrum tetracycline for the treatment of acne vulgaris. Antimicrob Agents Chemother. 2019;63(1):e01297-18. doi:10.1128/AAC.01297-18 View Source
